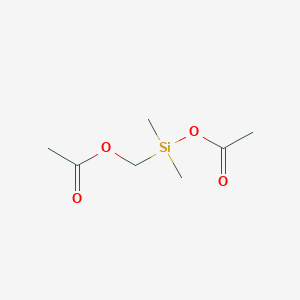
3-(1H-Indazol-5-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Indazol-5-YL)propanoic acid: is a chemical compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has shown significant biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The structure of this compound consists of an indazole ring attached to a propanoic acid moiety, making it a valuable compound for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Indazol-5-YL)propanoic acid can be achieved through several methods. Transition metal-catalyzed reactions, such as copper-catalyzed cyclization, are often employed to enhance the yield and selectivity of the reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.
化学反応の分析
Types of Reactions: 3-(1H-Indazol-5-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
科学的研究の応用
Chemistry: In chemistry, 3-(1H-Indazol-5-YL)propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research due to its ability to interact with various biological targets. It has been studied for its potential as an anti-inflammatory and anticancer agent .
Medicine: In medicine, this compound derivatives are being explored for their therapeutic potential. The compound’s ability to inhibit specific enzymes and receptors makes it a candidate for drug development .
Industry: Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 3-(1H-Indazol-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, it can interfere with cell signaling pathways, resulting in antiproliferative and anticancer activities . The exact molecular targets and pathways depend on the specific derivative and its intended application.
類似化合物との比較
- 1H-Indazole-4-propanoic acid
- 1H-Indazole-5-propanoic acid
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
Comparison: 3-(1H-Indazol-5-YL)propanoic acid is unique due to its specific substitution pattern on the indazole ring. This unique structure imparts distinct biological and chemical properties compared to other similar compounds. For example, the presence of the propanoic acid group enhances its solubility and reactivity, making it more versatile for various applications .
特性
CAS番号 |
885271-29-4 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC名 |
3-(1H-indazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)4-2-7-1-3-9-8(5-7)6-11-12-9/h1,3,5-6H,2,4H2,(H,11,12)(H,13,14) |
InChIキー |
MOIORVNDRGXWKW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1CCC(=O)O)C=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



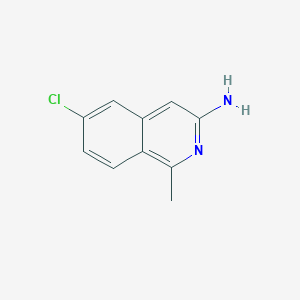
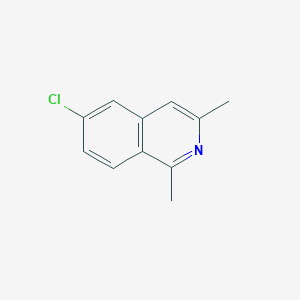
![methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11905387.png)

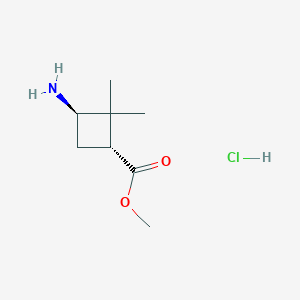
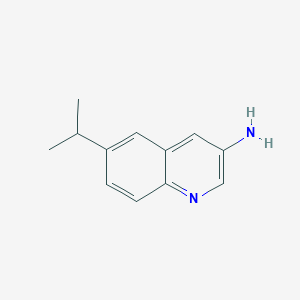

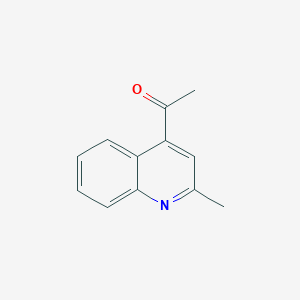
![(2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine](/img/structure/B11905433.png)
![6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11905446.png)


